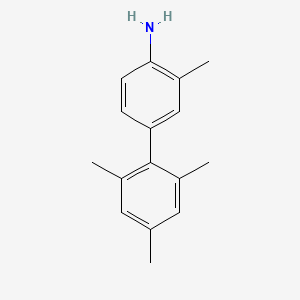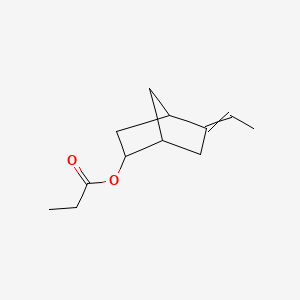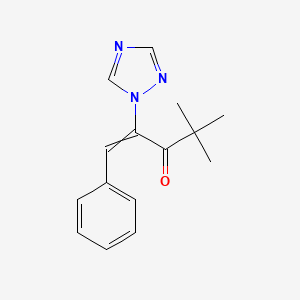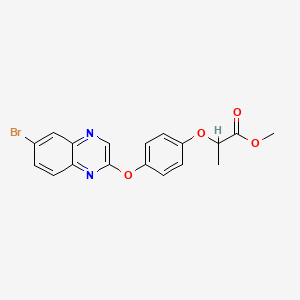
Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate is a synthetic organic compound that belongs to the class of aryloxyphenoxypropionate herbicides. This compound is known for its application in agricultural chemistry, particularly as a herbicide for controlling grass and broad-leaved weeds in various crops.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced chemical reactors and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions may produce various substituted phenoxypropanoates.
Scientific Research Applications
Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate has several scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including herbicidal and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate involves its interaction with specific molecular targets and pathways. As a herbicide, it inhibits the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis in plants. This inhibition disrupts lipid formation, leading to the death of the targeted weeds .
Comparison with Similar Compounds
Similar Compounds
Quizalofop-P-tefuryl: Another aryloxyphenoxypropionate herbicide with similar herbicidal properties.
Fluazifop-P-butyl: A related compound used for post-emergence control of grass weeds.
Uniqueness
Methyl 2-(4-((6-bromo-2-quinoxalinyl)oxy)phenoxy)propanoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its bromine-substituted quinoxaline moiety differentiates it from other similar compounds, potentially offering enhanced herbicidal activity and selectivity.
Properties
CAS No. |
76578-33-1 |
|---|---|
Molecular Formula |
C18H15BrN2O4 |
Molecular Weight |
403.2 g/mol |
IUPAC Name |
methyl 2-[4-(6-bromoquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C18H15BrN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3 |
InChI Key |
PSEWYINWGZTKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


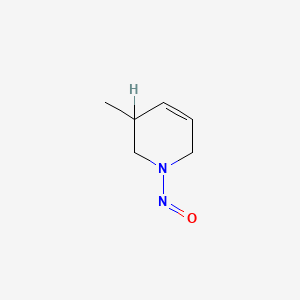
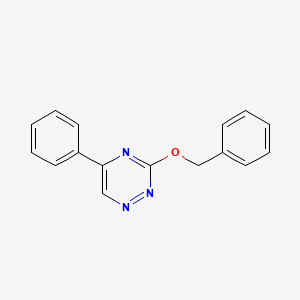
![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)

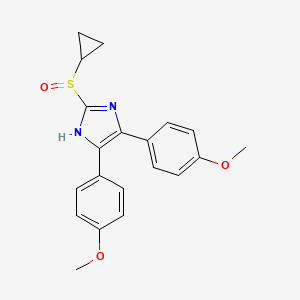
![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)


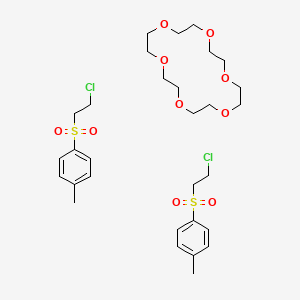
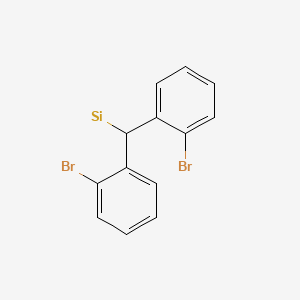
![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)
